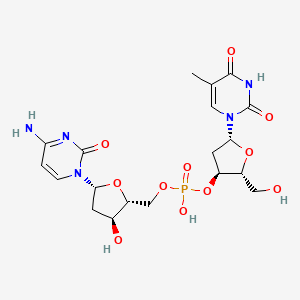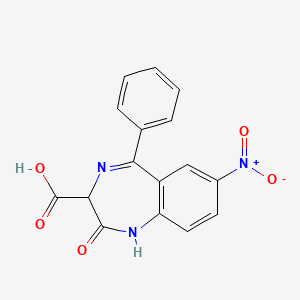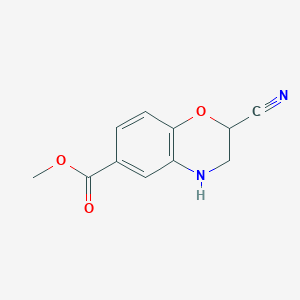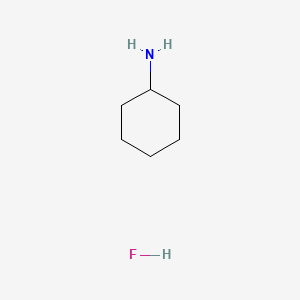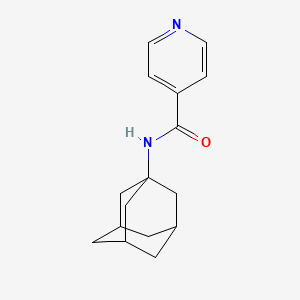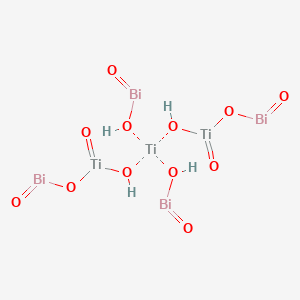![molecular formula C14H22ClN B13757437 3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1) CAS No. 1171904-91-8](/img/structure/B13757437.png)
3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethyl-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-ethyl-benzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-benzyl)-piperidine hydrochloride typically involves the reaction of 4-ethyl-benzyl chloride with piperidine in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .
Industrial Production Methods
In an industrial setting, the production of 3-(4-Ethyl-benzyl)-piperidine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
3-(4-Ethyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, halogenated, or other substituted benzyl derivatives.
科学研究应用
3-(4-Ethyl-benzyl)-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Ethyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Phenylacetone: A related compound with a similar benzyl structure but different functional groups.
Benzyl chloride: Shares the benzyl moiety but lacks the piperidine ring.
Piperidine: The core structure of the compound without the benzyl substitution.
Uniqueness
3-(4-Ethyl-benzyl)-piperidine hydrochloride is unique due to the combination of the piperidine ring and the 4-ethyl-benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
属性
CAS 编号 |
1171904-91-8 |
|---|---|
分子式 |
C14H22ClN |
分子量 |
239.78 g/mol |
IUPAC 名称 |
3-[(4-ethylphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-2-12-5-7-13(8-6-12)10-14-4-3-9-15-11-14;/h5-8,14-15H,2-4,9-11H2,1H3;1H |
InChI 键 |
RSZOHFOCOCXWRL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)CC2CCCNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole](/img/structure/B13757359.png)

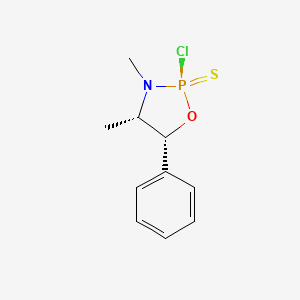
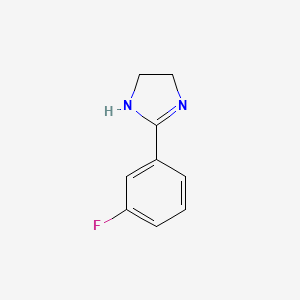
![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
